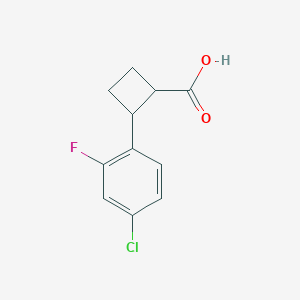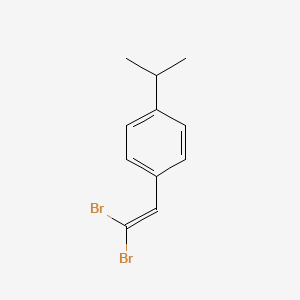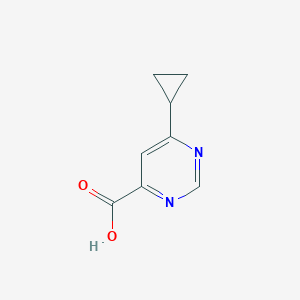
3-(Difluoromethyl)cyclobutan-1-one
Overview
Description
3-(Difluoromethyl)cyclobutan-1-one is a cyclic ketone characterized by the presence of a difluoromethyl group attached to the cyclobutanone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)cyclobutan-1-one typically involves difluoromethylation processes. One common method is the metal-mediated stepwise difluoromethylation reaction, which allows for the precise introduction of the difluoromethyl group onto the cyclobutanone ring . This process often employs difluorocarbene reagents and can be carried out under inert atmosphere conditions to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using advanced catalytic systems. These methods are designed to optimize yield and purity while minimizing environmental impact. The use of non-ozone depleting difluorocarbene reagents is a notable advancement in this field .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)cyclobutan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cyclobutanone derivatives.
Scientific Research Applications
3-(Difluoromethyl)cyclobutan-1-one has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)cyclobutan-1-one involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s ability to act as a hydrogen-bond donor, influencing its binding affinity and selectivity towards target proteins or enzymes . This property is particularly valuable in drug design, where precise molecular interactions are crucial for therapeutic efficacy.
Comparison with Similar Compounds
3-(Difluoromethyl)cyclobutan-1-one can be compared with other difluoromethylated compounds, such as:
3-(Difluoromethyl)cyclobutanone: Similar in structure but may differ in reactivity and applications.
3-(Trifluoromethyl)cyclobutan-1-one: Contains a trifluoromethyl group, which can significantly alter its chemical properties and biological activity.
The uniqueness of this compound lies in its specific difluoromethyl group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
3-(difluoromethyl)cyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2O/c6-5(7)3-1-4(8)2-3/h3,5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDAWRARKBZEJTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride](/img/structure/B1433182.png)

![N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-4-carboxamide dihydrochloride](/img/structure/B1433184.png)










